Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17438629
InChI: InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-9-4-6(7(5)11)10(13)14/h3-4H,2H2,1H3,(H,9,11)
SMILES:
Molecular Formula: C8H8N2O5
Molecular Weight: 212.16 g/mol

Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate

CAS No.:

Cat. No.: VC17438629

Molecular Formula: C8H8N2O5

Molecular Weight: 212.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate -

Specification

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
IUPAC Name ethyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-9-4-6(7(5)11)10(13)14/h3-4H,2H2,1H3,(H,9,11)
Standard InChI Key HOEKLRNNFXFEBP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC=C(C1=O)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated pyridine ring (1,4-dihydropyridine), which adopts a boat-like conformation due to the non-planar arrangement of the nitrogen atom and adjacent substituents. The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the ring system and enhancing reactivity toward nucleophilic attack. The ethyl ester moiety at position 3 contributes to solubility in organic solvents, facilitating its use in synthetic applications.

Key Structural Features:

  • Nitro Group (Position 5): Stabilizes the dihydropyridine ring through resonance and inductive effects.

  • 4-Oxo Group: Participates in keto-enol tautomerism, influencing hydrogen-bonding interactions in crystalline states.

  • Ethyl Carboxylate (Position 3): Provides a handle for further functionalization via ester hydrolysis or transesterification.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC8H8N2O5\text{C}_8\text{H}_8\text{N}_2\text{O}_5
Molecular Weight212.16 g/mol
CAS NumberVCID: VC17438629
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to light and moisture; requires storage at 2–8°C

The compound’s nitro and ester groups render it moderately polar, with preferential solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies recommend inert-atmosphere storage to prevent decomposition via hydrolysis or nitro group reduction.

Synthesis and Preparation

General Synthetic Strategies

While explicit protocols for Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate are scarce, analogous dihydropyridines are typically synthesized via:

  • Condensation Reactions: Between β-keto esters and aldehydes in the presence of ammonium acetate.

  • Cyclization: Under acidic or basic conditions to form the dihydropyridine ring.

  • Nitration: Introduction of the nitro group using nitric acid or nitronium tetrafluoroborate.

A plausible route involves the Hantzsch dihydropyridine synthesis, modified to accommodate nitration at position 5. For example, ethyl acetoacetate could react with a nitro-substituted aldehyde under refluxing ethanol, followed by oxidation to install the 4-oxo group.

Industrial-Scale Production

Industrial manufacturing employs automated batch reactors with stringent control over:

  • Temperature: 60–80°C to optimize cyclization kinetics.

  • pH: Maintained near neutrality to prevent ester hydrolysis.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity.

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The compound serves as a versatile precursor for:

  • Pyridine Derivatives: Oxidation of the dihydropyridine ring yields fully aromatic pyridines, valuable in agrochemicals.

  • Fused Ring Systems: Cyclocondensation with diamines produces quinazolines, which exhibit antimicrobial activity.

Pharmaceutical Building Block

Though direct bioactivity data are lacking, structural analogs demonstrate:

  • Calcium Channel Modulation: Dihydropyridines like nifedipine block L-type calcium channels, suggesting potential antihypertensive applications.

  • Anticancer Activity: Nitro groups in heterocycles often enhance DNA intercalation or topoisomerase inhibition.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

  • Antimicrobial Action: Nitro groups in similar compounds disrupt microbial electron transport chains.

  • Antioxidant Capacity: The enolic 4-oxo group may scavenge free radicals, mitigating oxidative stress.

Research Limitations

Current gaps include:

  • In Vivo Toxicity Profiles: No data on LD₅₀ or chronic exposure effects.

  • Target Identification: Unclear whether activity stems from parent compound or metabolites.

Future Research Directions

Synthetic Chemistry Innovations

  • Flow Chemistry: Continuous synthesis to improve yield and reduce waste.

  • Catalytic Nitration: Replace traditional nitrating agents with heterogeneous catalysts for greener synthesis.

Pharmacological Exploration

  • High-Throughput Screening: Identify lead structures for hypertension or cancer therapy.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

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